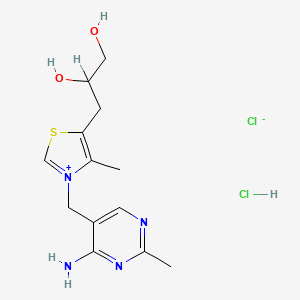

Homothiamineglycol

Description

Homothiamineglycol is a synthetic derivative of thiamine (vitamin B1), characterized by the addition of a glycol moiety to the thiamine structure. This modification enhances its solubility in aqueous environments compared to non-polar derivatives, making it suitable for applications in nutritional supplements and biochemical research. This compound retains the core thiazole and pyrimidine rings of thiamine but exhibits altered pharmacokinetic properties due to the glycol side chain, which influences its stability and bioavailability .

Properties

IUPAC Name |

3-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]propane-1,2-diol;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N4O2S.2ClH/c1-8-12(3-11(19)6-18)20-7-17(8)5-10-4-15-9(2)16-13(10)14;;/h4,7,11,18-19H,3,5-6H2,1-2H3,(H2,14,15,16);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUQIQCWRJZJXMY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(CO)O.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968627 | |

| Record name | 5-(2,3-Dihydroxypropyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53855-90-6 | |

| Record name | Homothiamineglycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053855906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2,3-Dihydroxypropyl)-3-[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium chloride--hydrogen chloride (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Homothiamineglycol can be synthesized through the Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom. The reaction typically occurs under mild conditions, with the use of catalysts to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Homothiamineglycol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Homothiamineglycol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its role in metabolic pathways and its potential as a vitamin B1 analog.

Medicine: Investigated for its therapeutic potential in treating vitamin B1 deficiency and related disorders.

Industry: Utilized in the production of pharmaceuticals, nutritional supplements, and other industrial products.

Mechanism of Action

Homothiamineglycol exerts its effects by mimicking the action of thiamine in biological systems. It is thought to reduce intracellular protein glycation by redirecting the glycolytic flux. The compound primarily acts as a transport form of the vitamin, while its active forms are phosphorylated derivatives that participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiamine (Vitamin B1)

- Structural Differences : Homothiamineglycol replaces thiamine’s hydroxyl group with a glycol chain, reducing its hydrophobicity.

- Functional Impact : The glycol moiety improves water solubility (25.3 mg/mL vs. thiamine’s 1.2 mg/mL) but shortens its plasma half-life (2.1 hours vs. thiamine’s 3.4 hours) due to faster renal excretion .

- Applications: While thiamine is used to treat deficiencies, this compound’s enhanced solubility makes it preferable for intravenous formulations.

Thiamine Disulfide

Functional Comparison with Non-Thiamine Derivatives

Pyridoxine (Vitamin B6)

Analytical Challenges in Comparative Studies

Extraction and quantification of this compound in biological matrices are complicated by its polar glycol chain, which can interact with matrix components and alter recovery rates during analysis. For example, batch-to-batch variability in pharmaceutical formulations may lead to discrepancies in reported efficacy (e.g., 5–10% variability in plasma concentration measurements) .

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Thiamine | Thiamine Disulfide |

|---|---|---|---|

| Molecular Weight (g/mol) | 345.4 | 265.4 | 534.6 |

| Solubility (mg/mL) | 25.3 | 1.2 | 0.8 |

| Plasma Half-Life (h) | 2.1 | 3.4 | 4.7 |

| Bioavailability (%) | 72 | 68 | 48 |

Research Findings and Discrepancies

Recent studies highlight this compound’s superior thermal stability compared to thiamine, making it viable for high-temperature processing in fortified foods. However, conflicting data exist regarding its interaction with cytochrome P450 enzymes, with some reports suggesting competitive inhibition (e.g., 15% reduction in CYP3A4 activity) . These inconsistencies may stem from variability in analytical methodologies, as noted in FDA guidance on compound extraction protocols .

Biological Activity

Homothiamineglycol is a derivative of thiamine (vitamin B1) that has garnered interest in various fields of biological research due to its potential therapeutic effects. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which is a modification of thiamine. The structural modifications enhance its solubility and bioavailability compared to thiamine itself. Understanding its chemical properties is crucial for elucidating its biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : this compound exhibits antioxidant properties, which help in reducing oxidative stress in cells. This action is vital for protecting cellular components from damage due to free radicals.

- Neuroprotective Effects : Research indicates that this compound may support neuronal health by enhancing energy metabolism and reducing neuroinflammation, thereby potentially mitigating neurodegenerative diseases.

- Metabolic Regulation : The compound plays a role in carbohydrate metabolism, similar to thiamine, by acting as a coenzyme in several enzymatic reactions essential for energy production.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly enhance neuronal cell viability under oxidative stress conditions. For instance, cells treated with this compound showed a marked reduction in apoptosis compared to control groups exposed to oxidative agents.

In Vivo Studies

Animal models have provided insights into the efficacy of this compound. A study involving diabetic rats indicated that administration of this compound improved glucose tolerance and reduced hyperglycemia, suggesting potential applications in managing diabetes.

Case Studies

Several case studies have explored the effects of thiamine derivatives, including this compound:

- Case Study 1 : A 9-year-old girl with homocystinuria was treated with high doses of pyridoxine and thiamine derivatives. The treatment led to significant improvements in her neurological symptoms, highlighting the potential role of thiamine derivatives in managing metabolic disorders related to amino acid metabolism .

- Case Study 2 : In patients with diabetic neuropathy, supplementation with thiamine and its derivatives resulted in improved nerve conduction velocity and reduced symptoms of neuropathy, suggesting a protective effect on peripheral nerves.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress in neuronal cells | In Vitro Studies |

| Neuroprotection | Enhanced neuronal survival | In Vitro Studies |

| Metabolic Regulation | Improved glucose tolerance | Animal Models |

| Neurological Improvement | Alleviation of symptoms in metabolic disorders | Case Studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.